

Hexamethyl Tungsten's Surprising Structure: A Departure from Octahedral Geometry

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Compound of Interest		
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Contrary to long-held expectations for six-coordinate metal complexes, **hexamethyl tungsten** (W(CH₃)₆) adopts a distorted trigonal prismatic geometry rather than the typical octahedral arrangement. This fascinating anomaly in the world of organometallic chemistry, confirmed by advanced structural analysis techniques, is attributed to subtle electronic effects, specifically a second-order Jahn-Teller distortion.

For decades after its first synthesis in 1973 by Wilkinson and Shortland, **hexamethyl tungsten** was presumed to possess an octahedral structure, a prediction supported by initial infrared and photoelectron spectroscopy data.[1][2] However, later and more definitive studies utilizing gasphase electron diffraction and single-crystal X-ray diffraction revealed its true, and far more unusual, molecular geometry.[3][4] These investigations demonstrated that the six methyl groups surrounding the central tungsten atom are arranged in a distorted trigonal prism, with the WC₆ framework exhibiting C_{3v} symmetry.[3]

The initial synthesis was motivated by the desire to create a thermally more stable octahedral methyl compound, as tetrahedral methyl transition metal compounds were known to be unstable.[1][3] The synthesis was later improved by using trimethylaluminium in conjunction with trimethylamine instead of methyllithium.[1][5]

A Tale of Two Geometries: Octahedral vs. Trigonal Prismatic



The preference for a distorted trigonal prismatic structure over an octahedral one is rooted in the electronic configuration of the d^o tungsten center. While the valence shell electron pair repulsion (VSEPR) theory, which often successfully predicts the geometry of main-group compounds, fails to explain this deviation, the concept of a second-order Jahn-Teller distortion provides a more nuanced understanding.[2][4] This effect suggests that a molecule can lower its overall energy by distorting from a higher symmetry geometry (in this case, octahedral) to a lower symmetry one (trigonal prismatic).

Computational studies, including ab initio and density functional theory (DFT) calculations, have corroborated these experimental findings.[2][6] These theoretical models indicate that the distorted trigonal prismatic structure represents a lower energy state for **hexamethyl tungsten** compared to a perfect octahedral or a regular trigonal prismatic geometry.[2][6] In fact, the regular trigonal prismatic (D₃h) structure is calculated to be a transition state between two equivalent distorted C₃ minima.[2]

The structure of **hexamethyl tungsten** can be visualized as two sets of three methyl groups. One triangular face is closer to the tungsten atom with shorter C-W bond lengths and wider C-W-C bond angles (94-97°), while the other triangular face is further away with longer C-W bonds and more acute C-W-C angles (75-78°).[1][3]

This deviation from the expected octahedral geometry is not unique to **hexamethyl tungsten**. Other d^o ML₆ complexes, such as [ZrMe₆]²⁻, [NbMe₆]⁻, and [TaMe₆]⁻, have also been found to exhibit trigonal prismatic or distorted trigonal prismatic structures, challenging the universality of the octahedral model for six-coordinate metal centers.[1]

Experimental Determination of the Molecular Structure

The journey to definitively determine the structure of **hexamethyl tungsten** highlights the evolution of analytical techniques in chemistry.

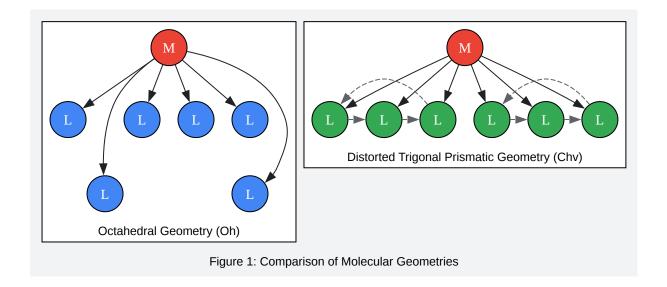


Experimental Technique	Initial Finding/Interpretation	Definitive Finding
Infrared (IR) Spectroscopy	Consistent with an octahedral (Oh) structure[1]	-
Photoelectron Spectroscopy	Appeared to confirm an octahedral (Oh) assignment[1]	-
Gas-Phase Electron Diffraction	Confirmed a trigonal prismatic structure (D _{3h} or C _{3v} symmetry)[1][3]	-
Single-Crystal X-ray Diffraction	Established a strongly distorted trigonal prismatic coordination geometry (C _{3v} symmetry for the WC ₆ framework)[3][4]	The true molecular configuration[2]

Visualizing the Geometries

To better understand the structural differences, the following diagrams illustrate the idealized octahedral and the actual distorted trigonal prismatic geometries of a generic ML_6 complex.





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Figure 1: Comparison of Molecular Geometries

Experimental Protocols Synthesis of Hexamethyl Tungsten

An improved synthesis method reported by Wilkinson and Galyer in 1976 involves the reaction of tungsten hexachloride with trimethylaluminium in the presence of trimethylamine.[1][3] The stoichiometry for this reaction is:

$$WCl_6 + 6 Al(CH_3)_3 \rightarrow W(CH_3)_6 + 6 Al(CH_3)_2Cl$$

Alternatively, dimethylzinc can be used for the alkylation:[2][3]

$$WCl_6 + 3 Zn(CH_3)_2 \rightarrow W(CH_3)_6 + 3 ZnCl_2$$

Single-Crystal X-ray Diffraction

To obtain suitable crystals for X-ray diffraction, **hexamethyl tungsten** is typically recrystallized from a solvent like acetone at low temperatures (e.g., -90°C).[4] A single crystal is then mounted on a goniometer and cooled to a very low temperature (e.g., -163°C) to minimize



thermal vibrations.[2][4] X-rays are directed at the crystal, and the diffraction pattern is collected and analyzed to determine the precise positions of the atoms in the crystal lattice, revealing the molecule's three-dimensional structure.

The case of **hexamethyl tungsten** serves as a compelling example of how initial assumptions in chemistry can be overturned by more sophisticated experimental techniques and theoretical models, leading to a deeper understanding of molecular structure and bonding.

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